molecular formula C9H6IN3O4 B1360827 Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate CAS No. 885520-73-0

Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate

Cat. No.: B1360827
CAS No.: 885520-73-0
M. Wt: 347.07 g/mol
InChI Key: DAKPNFHJCNLVAP-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate: is a synthetic organic compound belonging to the indazole family. . The compound features a methyl ester group, an iodine atom, and a nitro group attached to the indazole ring, making it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the iodination of a suitable indazole derivative followed by nitration and esterification reactions . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate has shown potential in the development of new pharmaceuticals due to its diverse biological activities:

  • Antitumor Activity : Recent studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, it exhibited IC₅₀ values of 0.64 μM against HCT116 (colon cancer) and 0.75 μM against MDA-MB-231 (breast cancer) cells, indicating strong inhibitory effects on tumor growth .
Cell LineIC₅₀ Value (μM)
HCT1160.64
MDA-MB-2310.75
  • Antimicrobial Properties : The compound has been evaluated for its activity against several bacterial strains, showing moderate effectiveness, which suggests its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases .

Chemical Synthesis

This compound serves as a valuable intermediate in synthesizing more complex indazole derivatives. These derivatives are being explored for their potential as pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical transformations, including:

  • Nucleophilic Substitution Reactions : The iodine atom can be replaced by nucleophiles such as amines or thiols.
  • Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
  • Ester Hydrolysis : The methyl ester can be hydrolyzed to yield the corresponding carboxylic acid .

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Material Development : It acts as a building block for synthesizing dyes, pigments, and other functional materials.
  • Pharmaceutical Manufacturing : Its role as an intermediate in drug synthesis makes it important for producing various therapeutic agents.

Case Studies

Several case studies highlight the efficacy and potential of this compound:

  • Cancer Cell Line Studies : A study conducted on HCT116 and MDA-MB-231 cells revealed significant growth inhibition, supporting its development as a new anticancer agent .
  • Antimicrobial Evaluation : Another investigation assessed its antimicrobial activity against resistant bacterial strains, indicating its potential utility in treating drug-resistant infections .
  • Inflammatory Response Modulation : Research exploring its anti-inflammatory properties suggested mechanisms through which it could inhibit pro-inflammatory pathways .

Mechanism of Action

The mechanism of action of Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate is primarily related to its ability to undergo various chemical transformations, which enable it to interact with biological targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules . These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

  • Methyl 6-nitro-1H-indazole-3-carboxylate
  • 3-Iodo-6-nitro-1H-indazole
  • Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate

Uniqueness: Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate is unique due to the specific positioning of the iodine and nitro groups on the indazole ring, which imparts distinct reactivity and biological activity compared to other indazole derivatives . This unique structure allows for selective interactions with biological targets and facilitates the synthesis of novel compounds with potential therapeutic applications.

Biological Activity

Methyl 3-iodo-4-nitro-1H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula : C9H8IN3O4
  • Molecular Weight : Approximately 333.08 g/mol

The compound features an indazole ring, a nitro group at the 4-position, an iodine atom at the 3-position, and a carboxylate ester at the 6-position. These functional groups contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The nitro group can participate in redox reactions, while the iodine atom facilitates binding to target proteins through halogen bonding interactions. The ester group may hydrolyze to release the active carboxylic acid form, which can interact with enzymes or receptors involved in disease pathways.
  • Receptor Binding : The structural similarity to other biologically active molecules suggests potential applications in targeting specific receptors, including those involved in cancer and inflammatory pathways .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

  • In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating significant inhibitory effects. For instance, it showed IC50 values in the low micromolar range against HCT116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines .
Cell LineIC50 Value (μM)
HCT1160.64
MDA-MB-2310.75

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited moderate activity against several bacterial strains, indicating its potential as an antimicrobial agent .

Other Biological Activities

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects through inhibition of pro-inflammatory cytokines .
  • Neuroprotective Effects : Some derivatives of indazole compounds have shown neuroprotective activity, suggesting that this compound might also have similar effects worth exploring further.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Cancer Cell Lines : A study investigated the compound's effect on HCT116 and MDA-MB-231 cells, revealing significant growth inhibition with IC50 values of 0.64 μM and 0.75 μM respectively. The study concluded that the compound could be a promising lead for developing new anticancer agents .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity against various pathogens, showing that certain derivatives had notable activity against resistant strains of bacteria, highlighting their potential in treating infections caused by drug-resistant organisms .

Properties

IUPAC Name

methyl 3-iodo-4-nitro-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN3O4/c1-17-9(14)4-2-5-7(8(10)12-11-5)6(3-4)13(15)16/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKPNFHJCNLVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646348
Record name Methyl 3-iodo-4-nitro-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-73-0
Record name Methyl 3-iodo-4-nitro-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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